
Antimicrobial agent-28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimicrobial agent-28 is a synthetic compound designed to inhibit the growth of or kill microorganisms. It is part of a broader class of antimicrobial agents that are crucial in combating infections caused by bacteria, fungi, and other pathogens. The development of this compound is particularly significant in the context of rising antimicrobial resistance, which poses a serious threat to global health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-28 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction between an aldehyde and an amine. This is followed by various functional group modifications to enhance the antimicrobial properties of the compound. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process is monitored using advanced analytical techniques like high-performance liquid chromatography to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antimicrobial agent-28 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its antimicrobial activity.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of a hydrogen atom with a more reactive group to improve efficacy.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with enhanced antimicrobial properties. These derivatives are then tested for their efficacy against various pathogens.
Applications De Recherche Scientifique
Antimicrobial agent-28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Biology: Employed in microbiological assays to evaluate its effectiveness against different strains of bacteria and fungi.
Medicine: Investigated for its potential use in treating infections, particularly those caused by antibiotic-resistant bacteria.
Industry: Incorporated into coatings and materials to provide antimicrobial properties, useful in healthcare settings and food packaging.
Mécanisme D'action
The mechanism of action of antimicrobial agent-28 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins.
DNA Replication Inhibition: The compound can also interfere with DNA replication, inhibiting bacterial growth and proliferation.
Comparaison Avec Des Composés Similaires
Antimicrobial agent-27: Similar in structure but less effective against certain resistant strains.
Antimicrobial agent-29: More effective in acidic environments but has a narrower spectrum of activity.
Triclosan: A widely used antimicrobial agent with a different mechanism of action, primarily targeting fatty acid synthesis.
Uniqueness: Antimicrobial agent-28 stands out due to its broad-spectrum activity and effectiveness against a wide range of pathogens, including antibiotic-resistant strains. Its multi-faceted mechanism of action makes it a versatile and potent antimicrobial agent.
Propriétés
Formule moléculaire |
C78H112N20O20S3 |
|---|---|
Poids moléculaire |
1746.0 g/mol |
Nom IUPAC |
3-[(1R,7S,10S,13S,16S,22R,38R,41S,44S,50S,53S)-53-(4-aminobutyl)-22-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-38-[[(2S)-2-aminopropanoyl]amino]-44-benzyl-41-(hydroxymethyl)-10-(1H-indol-3-ylmethyl)-2,8,11,14,17,20,27,33,39,42,45,51,54,60-tetradecaoxo-13-propan-2-yl-24,36,57-trithia-3,9,12,15,18,21,28,30,32,40,43,46,52,55-tetradecazapentacyclo[28.25.5.128,32.03,7.046,50]henhexacontan-16-yl]propanoic acid |
InChI |
InChI=1S/C78H112N20O20S3/c1-43(2)65-76(116)87-51(21-22-64(104)105)68(108)83-35-60(100)85-55(72(112)84-45(4)66(81)106)37-119-29-23-61(101)94-40-95-42-96(41-94)63(103)25-31-121-39-57(78(118)98-28-13-20-59(98)75(115)88-52(70(110)93-65)33-47-34-82-49-17-9-8-16-48(47)49)92-69(109)50(18-10-11-26-79)86-74(114)58-19-12-27-97(58)77(117)53(32-46-14-6-5-7-15-46)89-71(111)54(36-99)90-73(113)56(91-67(107)44(3)80)38-120-30-24-62(95)102/h5-9,14-17,34,43-45,50-59,65,82,99H,10-13,18-33,35-42,79-80H2,1-4H3,(H2,81,106)(H,83,108)(H,84,112)(H,85,100)(H,86,114)(H,87,116)(H,88,115)(H,89,111)(H,90,113)(H,91,107)(H,92,109)(H,93,110)(H,104,105)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
Clé InChI |
DKGCTNHVCDJOEG-FUECHIHXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]1CSCCC(=O)N2CN3CN(C2)C(=O)CCSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](CSCCC3=O)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)CC6=CC=CC=C6)CCCCN)CC7=CNC8=CC=CC=C87)C(C)C)CCC(=O)O)C(=O)N[C@@H](C)C(=O)N)N |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(CSCCC(=O)N2CN3CN(C2)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSCCC3=O)C(=O)N5CCCC5C(=O)NC(C(=O)N1)CC6=CNC7=CC=CC=C76)CCCCN)CC8=CC=CC=C8)CO)NC(=O)C(C)N)C(=O)NC(C)C(=O)N)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



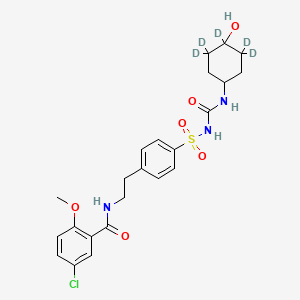
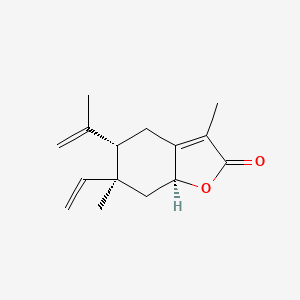
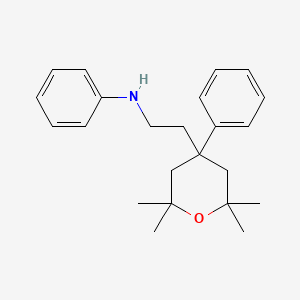
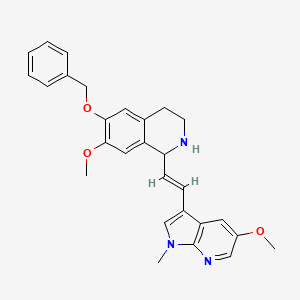
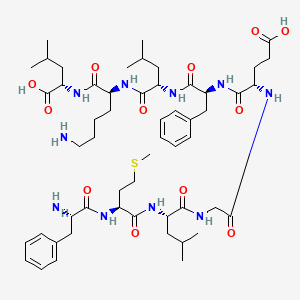
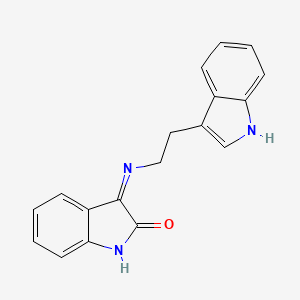
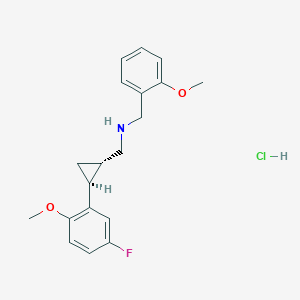
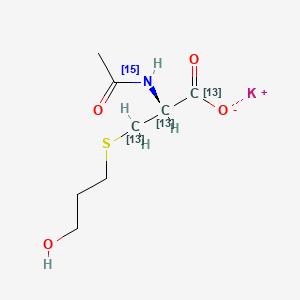
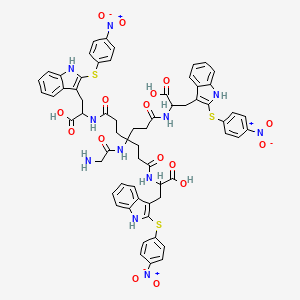
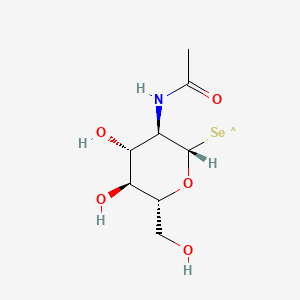
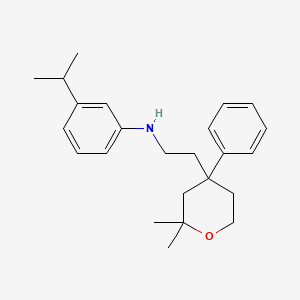
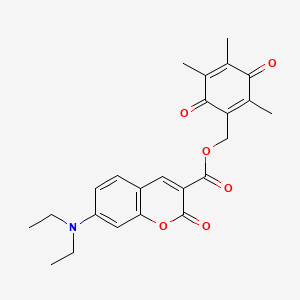
![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)
